二氟化锗

描述

科研应用

选择性二氟甲基化和单氟甲基化反应:二氟化锗相关化合物用于选择性二氟甲基化和单氟甲基化反应。这些过程对于将氟原子引入有机分子中至关重要,在生命科学和材料科学相关应用中具有重要意义。氟化分子通常表现出增强的生物活性和稳定性 (Hu, Zhang, & Wang, 2009)。

过渡金属催化的二氟烷基化:二氟化锗衍生物用于过渡金属催化的二氟烷基化反应。这些反应对于合成二氟烷基化芳烃至关重要,这对于调节有机分子的生物活性具有重要意义。该过程涉及亲核、亲电、自由基二氟烷基化和金属-二氟卡宾偶联等多种模式,提供了多样化的合成不同二氟烷基化化合物的途径 (Feng, Xiao, & Zhang, 2018)。

二氟烯烃的区域和对映选择性溴环化:研究重点是开发方法以获得含有二氟甲基烯基的化合物,这些化合物因其药理学性质而具有价值。二氟化锗衍生物用于溴环化反应,产生具有RCF2Br的杂环化合物,突显了该方法在合成富含对映丰富的α,α-二氟甲基烯基含有产物中的实用性 (Miller, Kim, Gibson, Derrick, & Toste, 2020)。

大气遥感中的红外吸收截面:二氟化锗相关化合物如二氟甲烷被用于其红外吸收截面的研究。这对于监测大气气体并了解其对气候变化的影响至关重要。这样的研究有助于更好地进行遥感和大气建模 (Harrison, 2021)。

催化二氟卡宾转移:在催化二氟卡宾转移的研究中,已经开发出了能够使人们获得多样化的氟烷基化芳烃的方法。这个过程对于制药、农药和材料科学非常重要,其中引入氟烷基团可以显著改变分子的性质 (Fu, Xue, Zhang, Xiao, Zhang, Guo, Leng, Houk, & Zhang, 2019)。

固体核磁共振和电子顺磁共振研究:使用固体核磁共振(NMR)和电子顺磁共振(EPR)研究二氟化锗化合物,以了解其结构和电子性质。这些研究对于开发新材料和了解氟化合物的行为至关重要 (Dubois, Giraudet, Guérin, Hamwi, Fawal, Pirotte, & Masin, 2006)。

二氟甲烷与二氧化钛相互作用的见解:了解二氟甲烷(与二氟化锗相关的化合物)与二氧化钛之间的相互作用,可以为环境清理和大气污染物去除的潜在光催化应用提供见解 (Scaranto, Moro, Tasinato, Stoppa, & Giorgianni, 2015)。

卤代锗烯的前体:二氟化锗可作为卤代锗烯的潜在前体,这些化合物在有机合成中具有应用,并有可能在材料科学中应用 (Anselme, Couret, Escudié, & Satgé, 1991)。

性质

IUPAC Name |

difluorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2GeH2/c1-3-2/h3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMORSIGFWJDPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

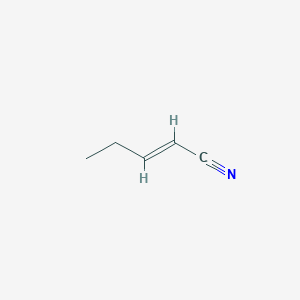

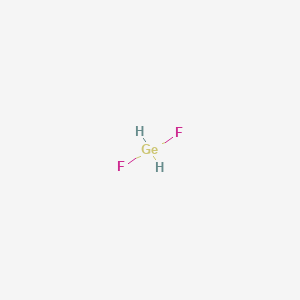

F[GeH2]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2GeH2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930462 | |

| Record name | Difluorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluorogermane | |

CAS RN |

13940-63-1, 14986-65-3 | |

| Record name | Germanium difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013940631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluorogermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)